molecular formula C9H11ClO B015201 1-(2-Chloroethyl)-4-methoxybenzene CAS No. 18217-00-0

1-(2-Chloroethyl)-4-methoxybenzene

Cat. No. B015201
CAS RN: 18217-00-0
M. Wt: 170.63 g/mol
InChI Key: PMIAMRAWHYEPNH-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-4-methoxybenzene, also known as MOCB, is a chemical compound primarily used in scientific research. It is a clear liquid with a boiling point of 162.5 degrees Celsius and a melting point of -45.3 degrees Celsius. MOCB has a wide variety of applications in research, including its use as a reagent in organic synthesis, as an inhibitor in biochemical reactions, and as a probe for studying protein-protein interactions.

Scientific Research Applications

    MEMS Gas Sensor

    • Application Summary : The compound is used in the development of gas sensors for the detection of toxic and harmful gases .
    • Methods of Application : WO3/Al2O3/graphite composite materials were used for an MEMS 2-CEES gas sensor .
    • Results : The sensor has a response of 69% to 2-CEES gas with a concentration of 5.70 ppm at a working temperature of 340 °C. The response time is 5 seconds and the recovery time is 42 seconds .

    Chemical Synthesis

    • Application Summary : 1-(2-Chloroethyl)piperidine hydrochloride, a compound with a similar structure, is used in chemical synthesis .
    • Methods of Application : The compound is typically used in a laboratory setting, following specific protocols for its use .
    • Results : The specific results or outcomes would depend on the particular synthesis or reaction in which the compound is used .

properties

IUPAC Name

1-(2-chloroethyl)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMIAMRAWHYEPNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50171259
Record name 4-(2-Chloroethyl)phenyl methyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50171259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloroethyl)-4-methoxybenzene

CAS RN

18217-00-0
Record name 1-(2-Chloroethyl)-4-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18217-00-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Chloroethyl)phenyl methyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018217000
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-Chloroethyl)phenyl methyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50171259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-chloroethyl)phenyl methyl ether
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Synthesis routes and methods I

Procedure details

4-methoxy-phenethyl alcohol (15.2 g, 10 mmol) were dissolved in 200 ml of dichloromethane and at 0° C., 7.35 ml of thionyl chloride were added. The reaction mixture was allowed to warm to room temperature over 1/2 hour. After stirring for 20 hours, the mixture was added to brine and extracted with dichloromethane. The dichloromethane was evaporated to obtain an oil which was chromatographed on silica gel using a mixture of 30% ethyl acetate/hexane as the eluent to obtain 8.8 g (51%) of the title product.
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
7.35 mL
Type
reactant
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
51%

Synthesis routes and methods II

Procedure details

11 g (0.11 mole) of phosgene were added to 4.4 g (0.02 mole) of tri-n-butylphosphine oxide during the course of 15 minutes at a temperature of 80° C. The temperature was then held at 90°-100° C. while 108 g (1.09 moles) of phosgene and 152 g (1.00 mole) of 2-(4-methoxyphenyl)ethanol were added over 1 hour. To complete the reaction, the mixture was kept at this temperature for another hour.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
108 g
Type
reactant
Reaction Step Two
Quantity
152 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-Chloroethyl)-4-methoxybenzene
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Citations

For This Compound
11
Citations
N Ahubelem, M Altarawneh, BZ Dlugogorski - Tetrahedron Letters, 2014 - Elsevier
Unimolecular decomposition kinetics of selected ethyl halides, phenethyl halides and methoxyphenethyl halides have been investigated using high level computational chemistry …
FS Guziec Jr, D Wei - The Journal of Organic Chemistry, 1992 - ACS Publications
Treatment of p-toluenesulfonamides of primary amines with 2 equiv of chloroamine at room temperature in the presence of base leads to reductive deamination. If excess chloroamine is …
Number of citations: 37 0-pubs-acs-org.brum.beds.ac.uk
S Andjouh, C Bressy, Y Blache - RSC advances, 2016 - pubs.rsc.org
Four new functional acryloyl-triazole monomers derived from bromotyramine were successfully synthesized. These monomers were prepared in an efficient way from organic azides …
Number of citations: 5 0-pubs-rsc-org.brum.beds.ac.uk
V Aranapakam, JM Davis, GT Grosu… - Journal of medicinal …, 2003 - ACS Publications
The matrix metalloproteinases (MMPs) are a family of zinc-containing endopeptidases that play a key role in both physiological and pathological tissue degradation. In our preceding …
Number of citations: 104 0-pubs-acs-org.brum.beds.ac.uk
S Andjouh, Y Blache - Biofouling, 2016 - Taylor & Francis
Rapid and efficient synthesis of 23 analogues inspired by bromotyramine derivatives, marine natural products, by means of CuSO 4 -catalysed [3+2] alkyne–azide cycloaddition is …
MC Haibach, BM Stoltz, RH Grubbs - 2016 - stoltz2.caltech.edu
Milstein’s complex (PNN) RuHCl (CO) catalyzes the efficient reduction of aryl and alkyl halides under relatively mild conditions, using isopropanol and a base. Sterically hindered …
Number of citations: 3 stoltz2.caltech.edu
D Wei - 1992 - search.proquest.com
Approaches to develop economical synthetic methods for the preparation of commercially valued terpene natural products from readily available starting material were investigated.(+) …
J Li, J Li, X Ji, R He, Y Liu, Z Chen, Y Huang… - Organic …, 2021 - ACS Publications
Herein we have developed a reversible hydrogen–deuterium exchange reaction of nonactivated olefins. By using EtOCS 2 K as a mediator, the H/D exchange reaction was realized …
Number of citations: 6 0-pubs-acs-org.brum.beds.ac.uk
AA Trabanco, G Duvey, JM Cid, GJ Macdonald… - …, 2011 - pubs.rsc.org
A series of N-propyl-5-substituted isoquinolones was identified as positive allosteric modulators (PAM) of metabotropic glutamate receptor 2 (mGluR2) via high-throughput screening (…
Number of citations: 11 0-pubs-rsc-org.brum.beds.ac.uk
J Tian, L Vandermosten, S Peigneur, L Moreels… - Bioorganic & Medicinal …, 2017 - Elsevier
Astemizole is a H 1 -antagonist endowed with antimalarial activity, but has hERG liabilities. Systematic structural modifications of astemizole led to the discovery of analogues that …

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